molecular formula C7H9N3O3 B3385190 (4-Methoxy-2-nitrophenyl)hydrazine CAS No. 61690-45-7

(4-Methoxy-2-nitrophenyl)hydrazine

Cat. No. B3385190
CAS RN: 61690-45-7
M. Wt: 183.16 g/mol
InChI Key: WMJOCGQUSXPCEP-UHFFFAOYSA-N
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Description

“(4-Methoxy-2-nitrophenyl)hydrazine” is a chemical compound with the molecular formula C7H9N3O3 . It is used in various applications, including the synthesis of other compounds .


Synthesis Analysis

The synthesis of hydrazones, which includes “this compound”, can be achieved from carbonyl compounds and hydrazides . Another method involves the reaction of 4-nitrophenyl hydrazine with dichloro benzaldehydes under acid-catalyzed solvent-based conditions .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various spectroscopic techniques . The compound has a molecular weight of 153.14 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence .

Scientific Research Applications

Antimicrobial Activities

(Bharti et al., 2010) studied a series of compounds including 4-methoxyphenyl derivatives for their antimicrobial activities. They found that some of these compounds showed moderate to excellent anti-fungal and anti-bacterial activities, highlighting the potential of these compounds in developing new antimicrobial agents.

Fluorescent Derivative Formation

(Scott, 1971) described a method to prepare fluorescent derivatives of compounds including 4-methoxyphenyl derivatives. These derivatives exhibit fluorescence in alkaline solution, indicating potential applications in chemical sensing and analysis.

Anti-Alzheimer and Anti-COX2 Properties

(Attaby et al., 2009) reported that certain 4-methoxyphenyl derivatives displayed promising results as anti-Alzheimer and anti-COX2 agents. This suggests potential therapeutic applications in treating Alzheimer's disease and inflammation.

Synthesis of Pyrazole Derivatives

(Zelenin et al., 2002) investigated the use of 4-methoxyphenylhydrazines in synthesizing pyrazoles. Pyrazoles have various applications in pharmaceuticals, demonstrating the versatility of these derivatives in drug development.

Coordination Compounds with Antimicrobial Activity

(Gulea et al., 2019) synthesized coordination compounds using 4-methoxyphenyl derivatives that showed antimicrobial and antifungal activities. This research opens avenues for new antimicrobial agents using coordination chemistry.

Schiff Base Derivatives

(Chen & Yu, 2006) focused on the synthesis of Schiff base derivatives from 4-methoxyphenylhydrazines. Schiff bases have a wide range of applications in catalysis, enzyme inhibition, and as ligands in coordination chemistry.

Synthesis of Pyrimidine Derivatives

(Mahmoud et al., 2011) explored the synthesis of various pyrimidine derivatives using 4-methoxyphenylhydrazines. Pyrimidine is a crucial component in nucleic acids, making these derivatives significant in biochemical research.

Hydrazine Detection in Living Cells

(Chen et al., 2017) developed a fluorescent probe for detecting hydrazine in living cells, demonstrating the importance of these compounds in bioanalytical applications.

Future Directions

The future directions for “(4-Methoxy-2-nitrophenyl)hydrazine” could involve its use in the synthesis of new compounds with potential applications in various fields, such as medicinal chemistry .

properties

IUPAC Name

(4-methoxy-2-nitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJOCGQUSXPCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491756
Record name (4-Methoxy-2-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61690-45-7
Record name (4-Methoxy-2-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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